3-Iodoimidazo[1,2-a]pyridine-7-carboxamide
Description
Properties
Molecular Formula |
C8H6IN3O |
|---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C8H6IN3O/c9-6-4-11-7-3-5(8(10)13)1-2-12(6)7/h1-4H,(H2,10,13) |
InChI Key |
CXWXFNIIEPKKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2I)C=C1C(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 3 Iodoimidazo 1,2 a Pyridine 7 Carboxamide and Its Analogues
Foundational Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Scaffold
The construction of the fused imidazo[1,2-a]pyridine ring system is a central theme in heterocyclic chemistry, with several robust methods being established. These strategies often begin with readily available 2-aminopyridine (B139424) derivatives, which serve as the foundational building block for the bicyclic structure.
Cyclocondensation Reactions with 2-Aminopyridines
One of the most traditional and widely used methods for synthesizing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction of 2-aminopyridines with α-halocarbonyl compounds, a process historically known as the Tschitschibabin reaction. bio-conferences.orgnih.gov This reaction involves the initial N-alkylation of the pyridine (B92270) ring nitrogen by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine system. nih.gov
The versatility of this method allows for the synthesis of a diverse range of substituted imidazo[1,2-a]pyridines by varying the substituents on both the 2-aminopyridine and the α-haloketone. nih.govresearchgate.net For the synthesis of the specific backbone of the title compound, one would start with a 2-aminopyridine bearing a carboxamide group at the 4-position (2-aminoisonicotinamide). Synthesis of the precursor iodo-imidazo[1,2-a]pyridines can be achieved by the condensation of the corresponding iodo-2-aminopyridines with chloroacetaldehyde. nih.gov
Transition-Metal-Catalyzed Annulation Reactions
Modern synthetic organic chemistry has seen the emergence of transition-metal-catalyzed reactions as powerful tools for heterocycle synthesis. researchgate.net Various protocols utilizing catalysts based on copper, palladium, and rhodium have been developed for the construction of the imidazo[1,2-a]pyridine scaffold. researchgate.netnih.gov
Copper-catalyzed methodologies are particularly prevalent, often involving a one-pot procedure that couples 2-aminopyridines with ketones, terminal alkynes, or nitroolefins. nih.govorganic-chemistry.org For instance, a copper(I)-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones provides an efficient route to 2-phenylimidazo[1,2-a]pyridines. organic-chemistry.org These reactions often proceed through domino sequences involving C-N and C-C bond formations, offering high atom economy and functional group tolerance. nih.gov Rhodium(III)-catalyzed dehydrogenative annulation of 2-arylimidazo[1,2-a]pyridines with maleimides has also been described, showcasing the utility of C-H activation strategies in expanding the complexity of the core scaffold. researchgate.net
Multicomponent Reaction Approaches for Imidazo[1,2-a]pyridine Core Formation
Multicomponent reactions (MCRs) have gained significant attention as they allow for the assembly of complex molecules from three or more simple starting materials in a single, one-pot operation, which is highly efficient and atom-economical. beilstein-journals.orgresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.gov
The mechanism proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the final aromatic product. rsc.org Variations of this approach include copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes, which also provide direct access to a wide range of substituted imidazo[1,2-a]pyridines. bio-conferences.orgnih.gov These MCR strategies are highly valued for their ability to rapidly generate molecular diversity from simple precursors. beilstein-journals.org
Regioselective Functionalization at the Imidazo[1,2-a]pyridine C-3 Position
The C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic carbon and is thus highly susceptible to electrophilic substitution. researchgate.net This inherent reactivity allows for selective functionalization, with iodination being a particularly valuable transformation for introducing a versatile handle for subsequent cross-coupling reactions.
Direct Iodination Methodologies
The direct C-H iodination at the C-3 position is a straightforward and widely employed method for synthesizing 3-iodoimidazo[1,2-a]pyridines. rsc.org This transformation can be achieved using various iodinating agents under mild conditions. Molecular iodine (I₂) is a common reagent, often used in conjunction with an oxidizing agent to generate a more electrophilic iodine species. nih.govnih.gov
A metal-free and environmentally friendly method utilizes tert-butyl hydroperoxide (TBHP) as the oxidant with I₂ in ethanol, accelerated by ultrasound irradiation, to afford C-3 iodinated products in high yields within a short reaction time. nih.govacs.org Other effective systems include using potassium persulfate (K₂S₂O₈) as the oxidant or employing N-Iodosuccinimide (NIS) as the iodine source. researchgate.net These methods generally exhibit broad substrate scope and high regioselectivity for the C-3 position. nih.gov
Table 1: Selected Examples of Direct C-3 Iodination of Imidazo[1,2-a]pyridine Analogues
| Substrate (R group on Phenyl at C-2) | Reagents & Conditions | Yield (%) | Reference |
| H | I₂, TBHP, EtOH, Ultrasound, 30 min | 92% | nih.govacs.org |
| 4-Me | I₂, TBHP, EtOH, Ultrasound, 30 min | 95% | nih.govacs.org |
| 4-OMe | I₂, TBHP, EtOH, Ultrasound, 30 min | 90% | nih.gov |
| 4-F | I₂, TBHP, EtOH, Ultrasound, 30 min | 94% | nih.govacs.org |
| 4-Cl | I₂, TBHP, EtOH, Ultrasound, 30 min | 96% | nih.govacs.org |
| 4-Br | I₂, TBHP, EtOH, Ultrasound, 30 min | 91% | nih.govacs.org |
| 3-NO₂ | I₂, TBHP, EtOH, Ultrasound, 30 min | 85% | nih.govacs.org |
Electrochemical Approaches to C-3 Iodination
Electrochemical synthesis represents a green and powerful alternative to traditional chemical methods, often avoiding the need for harsh reagents and external chemical oxidants. scilit.com An electrochemical oxidative iodination of imidazo[1,2-a]pyridines has been developed, providing an efficient route to 3-iodoimidazo[1,2-a]pyridine (B1311280) derivatives. scilit.com
This method employs sodium iodide (NaI) as both the iodine source and a supporting electrolyte in an undivided cell equipped with platinum or graphite (B72142) electrodes. scilit.comresearchgate.net The reaction proceeds under metal-free and exogenous oxidant-free conditions, with the oxidation occurring directly at the anode. This electro-organic approach is characterized by its operational simplicity, mild conditions, and high efficiency, aligning with the principles of green chemistry. scilit.comrsc.org
Transition-Metal-Catalyzed C-H Activation and Arylation
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. For the imidazo[1,2-a]pyridine core, direct arylation often targets the C-3 position. However, with the C-3 position occupied by an iodine atom in the target compound, C-H activation strategies can be directed to other positions on the scaffold or on substituents attached to the core.
Palladium catalysts are frequently employed for these transformations. For instance, ligand-free palladium acetate (B1210297) (Pd(OAc)₂) has been shown to efficiently catalyze the direct C-3 arylation of imidazo[1,2-a]pyridines with various aryl bromides, a reaction that proceeds well even at very low catalyst loadings. acs.org While this applies to the non-iodinated parent scaffold, the principles can be extended to other C-H bonds in more complex derivatives.
Intramolecular C-H arylation represents another viable approach for constructing more complex, fused-ring systems. Palladium catalysts, when used with appropriate phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or CyJohnPhos, can effectively catalyze the cyclization of N-aryl-2-carboxamide derivatives of pyridines and related heterocycles. nih.govbeilstein-journals.org This strategy highlights the potential for C-H activation on the pyridine ring portion of the imidazo[1,2-a]pyridine system. The reaction conditions for such transformations are often optimized with respect to the catalyst, ligand, base, and solvent to achieve high yields. nih.gov
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Quinolinecarboxyamide derivative | Intramolecular (C-Br bond) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 110 °C | 94% | nih.gov |
| Imidazo[1,2-a]pyridine | 4-Bromobenzonitrile | Pd(OAc)₂ (0.1 mol%) | KOAc | DMA | 150 °C | 95% | acs.org |
| 1,2-Dimethylimidazole | Chlorobenzene | Pd(L)(PCy₃)(OAc)₂ | K₂CO₃ | Dioxane | 160 °C, MW | 75% | acs.org |
Strategies for Carboxamide Moiety Installation at the C-7 Position
The introduction of a carboxamide group at the C-7 position of the imidazo[1,2-a]pyridine ring is a key synthetic step. This can be accomplished through several methods, primarily involving carbonylation of a C-7 halide or amidation of a pre-formed C-7 carboxylic acid.
Palladium-catalyzed aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines is a direct and efficient method for installing the carboxamide moiety. This reaction involves the coupling of an aryl iodide with an amine and carbon monoxide in the presence of a palladium catalyst. Studies on 6- and 8-iodoimidazo[1,2-a]pyridines demonstrate the feasibility of this approach. mdpi.com A recyclable palladium catalyst, immobilized on a supported ionic liquid phase (SILP), has been used effectively for the conversion of these iodo derivatives into the corresponding carboxamides. mdpi.com
The reaction conditions, including the choice of amine, base, solvent, and CO pressure, can be tuned to optimize the yield of the desired amide and minimize the formation of byproducts such as α-ketoamides. mdpi.com This methodology is directly applicable to the synthesis of 3-iodoimidazo[1,2-a]pyridine-7-carboxamide from a 3,7-diiodoimidazo[1,2-a]pyridine precursor, where chemoselectivity would be a key consideration.
| Substrate | Amine | Catalyst | Base | Solvent | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|---|---|
| 6-Iodoimidazo[1,2-a]pyridine | Morpholine | SILP-Pd | Et₃N | DMF | 100 °C, 30 bar CO | 94% (Amide) | mdpi.com |
| 6-Iodoimidazo[1,2-a]pyridine | Aniline | SILP-Pd | Et₃N | DMF | 100 °C, 30 bar CO | 88% (Amide) | mdpi.com |
| 8-Iodo-2-methylimidazo[1,2-a]pyridine | Morpholine | SILP-Pd | Et₃N | DMF | 100 °C, 30 bar CO | 95% (Amide) | mdpi.com |
| 8-Iodo-2-methylimidazo[1,2-a]pyridine | Aniline | SILP-Pd | Et₃N | DMF | 100 °C, 30 bar CO | 89% (Amide) | mdpi.com |
An alternative and widely used strategy for forming the carboxamide bond is the direct coupling of a carboxylic acid with an amine. This requires the precursor, 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid, which can be synthesized from the corresponding 7-bromo or 7-iodo precursor via halogen-metal exchange followed by quenching with carbon dioxide. The subsequent amidation is typically facilitated by a variety of coupling reagents. hepatochem.com
Commonly used coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.govpeptide.com Other uronium- or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for coupling challenging or electron-deficient substrates. peptide.comgrowingscience.com The choice of reagent, base (such as N,N-Diisopropylethylamine, DIPEA), and solvent is crucial for achieving high yields and purity. nih.govgrowingscience.com
| Coupling Reagent | Typical Additives | Common Base | Key Features | Reference |
|---|---|---|---|---|
| EDC (or DCC, DIC) | HOBt, DMAP | DIPEA, Et₃N | Widely used, cost-effective. | nih.govpeptide.com |
| HATU (or HBTU) | - | DIPEA, Collidine | Fast reaction rates, low racemization, effective for difficult couplings. | peptide.comgrowingscience.com |
| PyBOP | - | DIPEA | Phosphonium-based reagent, highly effective. | peptide.com |
| POCl₃ or SOCl₂ | - | Pyridine | Forms a highly reactive acyl chloride intermediate. | growingscience.com |
Post-Synthetic Modifications and Derivatization
The 3-iodo substituent on the imidazo[1,2-a]pyridine ring is a key functional handle for further diversification, primarily through transition-metal-catalyzed cross-coupling reactions or halogen-metal exchange.
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds. It is particularly well-suited for the arylation of the C-3 position of 3-iodoimidazo[1,2-a]pyridines. The reaction involves the coupling of the 3-iodo derivative with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.gov
The efficiency of the Suzuki coupling is highly dependent on the reaction conditions. The choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄), and solvent (e.g., DME, dioxane/water) can significantly impact the reaction time and yield. nih.govnih.gov Microwave-assisted conditions have also been shown to accelerate these reactions, allowing for the rapid synthesis of 3-aryl-imidazo[1,2-a]pyridine libraries. medjchem.com The reactivity can be influenced by the nature of other substituents on the imidazo[1,2-a]pyridine core. nih.gov
| Iodo-Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Phenyl-3-iodoimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux, 4h | 85% | nih.gov |
| 2-(4-Fluorophenyl)-3-iodoimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | CsF | DME | Reflux, 0.5h | 90% | nih.gov |
| 6-Bromo-3-iodoimidazo[1,2-a]pyridine | 4-Tolylboronic acid | (SIPr)Pd(allyl)Cl | K₃PO₄ | Dioxane | 110 °C, 1h, MW | 88% | medjchem.com |
| 2,3-Diiodoimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 °C | 86% (at C-3) | rsc.org |
Halogen-metal exchange, particularly lithium-halogen exchange, provides an alternative pathway to functionalize the C-3 position. wikipedia.org This reaction involves treating the 3-iodoimidazo[1,2-a]pyridine derivative with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. harvard.edu This process generates a highly reactive 3-lithio-imidazo[1,2-a]pyridine intermediate.
The exchange rate generally follows the trend I > Br > Cl, making the 3-iodo substrate ideal for this transformation. wikipedia.org The resulting organolithium species is a potent nucleophile and can be trapped by a wide variety of electrophiles to install new functional groups at the C-3 position. This two-step sequence allows for the introduction of alkyl, carbonyl, carboxyl, and other functionalities. The choice of organolithium reagent and reaction conditions is critical to avoid side reactions. harvard.edunih.gov
| Substrate | Exchange Reagent | Electrophile (E+) | Resulting C-3 Substituent | Reference Principle |
|---|---|---|---|---|
| Aryl-Iodide | n-BuLi or t-BuLi | DMF | -CHO (Formyl) | nih.gov |
| Aryl-Iodide | n-BuLi or t-BuLi | CO₂ | -COOH (Carboxyl) | nih.gov |
| Aryl-Iodide | n-BuLi or t-BuLi | Aldehydes/Ketones (R₂C=O) | -C(OH)R₂ (Hydroxyalkyl) | harvard.edu |
| Aryl-Iodide | n-BuLi or t-BuLi | Alkyl Halide (R-X) | -R (Alkyl) | harvard.edu |
Structure Activity Relationship Sar Investigations of 3 Iodoimidazo 1,2 a Pyridine 7 Carboxamide Derivatives
Elucidation of Pharmacophoric Requirements for Biological Activities
Pharmacophore modeling is a crucial aspect of drug discovery that identifies the essential structural features of a molecule responsible for its biological activity. For 3-iodoimidazo[1,2-a]pyridine-7-carboxamide derivatives, SAR studies have focused on understanding the role of key substituents and their positions on the bicyclic core.
The C-3 position of the imidazo[1,2-a]pyridine (B132010) ring is a critical site for modification, and the introduction of a halogen atom, particularly iodine, can significantly modulate the biological profile of the molecule. The iodine atom at the C-3 position is known to influence the compound's properties in several ways:
Lipophilicity and Membrane Permeability: The bulky and lipophilic nature of the iodine atom can enhance the compound's ability to cross biological membranes, which can be a determining factor for reaching intracellular targets.
Halogen Bonding: Iodine is a potent halogen bond donor. This non-covalent interaction involves the favorable interaction between the electropositive region on the surface of the iodine atom (the σ-hole) and a nucleophilic site on a biological target, such as a protein or enzyme. This can lead to enhanced binding affinity and specificity. While direct evidence for 3-iodoimidazo[1,2-a]pyridine-7-carboxamide is limited, studies on related heterocyclic systems have demonstrated the importance of halogen bonding in ligand-receptor interactions.
Steric Effects: The size of the iodine atom can impose specific steric constraints, influencing the orientation of the molecule within a binding pocket and potentially leading to selective interactions with a particular receptor or enzyme isoform.
While specific data for 3-iodoimidazo[1,2-a]pyridine-7-carboxamide is not extensively available, the functionalization at the C-3 position is a well-established strategy in the broader class of imidazo[1,2-a]pyridines for modulating activity. rsc.orgrsc.orgmdpi.comresearchgate.net
The carboxamide group is a versatile functional group in medicinal chemistry, capable of participating in multiple non-covalent interactions, which are crucial for molecular recognition. The placement of a carboxamide at the C-7 position of the imidazo[1,2-a]pyridine ring is expected to contribute significantly to the biological profile of the derivatives.
Hydrogen Bonding: The amide moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of strong and directional hydrogen bonds with amino acid residues in a target protein, thereby anchoring the molecule in the binding site and enhancing its potency.
Directionality and Rigidity: The planar nature of the amide bond introduces a degree of rigidity to the side chain, which can be advantageous for pre-organizing the molecule for optimal binding. The orientation of the carboxamide group can also dictate the directionality of interactions with the target.
Modulation of Physicochemical Properties: The carboxamide group can influence the solubility and metabolic stability of the compound. Modifications of the amide, such as N-alkylation or N-arylation, can be used to fine-tune these properties.
Studies on related imidazo[1,2-a]pyridine-8-carboxamides have demonstrated their potential as antimycobacterial agents, highlighting the importance of the carboxamide functionality for biological activity. nih.govresearchgate.net While this pertains to the C-8 position, it underscores the general significance of carboxamide groups on the pyridine (B92270) ring of the scaffold.
Table 1: Postulated Interactions of Key Functional Groups in 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide with Biological Targets
| Functional Group | Position | Potential Interactions | Impact on Biological Activity |
| Iodine | C-3 | Halogen bonding, van der Waals interactions, increased lipophilicity | Enhanced receptor binding, improved cell permeability |
| Carboxamide | C-7 | Hydrogen bond donor/acceptor, dipole-dipole interactions | Increased binding affinity and selectivity |
Beyond the C-3 iodine and C-7 carboxamide, substituents on other positions of the pyridine and imidazole (B134444) rings play a crucial role in fine-tuning the biological activity of these derivatives.
Research on a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has shown potent antituberculosis activity, indicating that substitution at the C-2 and C-7 positions can be highly beneficial. nih.gov
Table 2: Influence of Substituents on the Biological Activity of Imidazo[1,2-a]pyridine Derivatives (Based on Related Compounds)
| Position of Substitution | Type of Substituent | Observed Effect on Activity (in related scaffolds) | Reference |
| C-2 | Small alkyl (e.g., ethyl) | Increased potency (antitubercular) | nih.gov |
| C-2 | Aryl groups | Can enhance anticancer activity | nih.gov |
| C-6 | Chloro | Increased potency (antitubercular) | nih.gov |
| C-8 | Carboxamide | Potent antimycobacterial activity | nih.govresearchgate.net |
Positional Isomer Effects on Biological Activity
The specific placement of substituents on the imidazo[1,2-a]pyridine core is a critical determinant of biological activity. Shifting a functional group from one position to another can dramatically alter the molecule's shape, electronic properties, and its ability to interact with a biological target.
In the context of 3-iodoimidazo[1,2-a]pyridine-7-carboxamide, the positional isomerism of both the iodine and the carboxamide groups is of high interest. For example, comparing the activity of the 7-carboxamide isomer with that of the 6- or 8-carboxamide isomers would provide valuable insights into the optimal placement of this hydrogen-bonding moiety for a specific biological target. Similarly, comparing the 3-iodo isomer with a 2-iodo or other halo-isomers would elucidate the importance of the halogen's position for activity.
The development of potent and selective imidazo[1,2-a]pyridine-based therapeutic agents relies heavily on a detailed understanding of these positional effects. Future research focusing on the synthesis and biological evaluation of a comprehensive set of positional isomers of 3-iodoimidazo[1,2-a]pyridine-7-carboxamide is warranted to fully map out the SAR for this promising chemical scaffold.
Molecular Pharmacology and Target Engagement of Imidazo 1,2 a Pyridine 7 Carboxamide Analogues
Enzymatic Inhibition Profiles
Imidazo[1,2-a]pyridine (B132010) derivatives have been evaluated against a range of enzymatic targets, demonstrating diverse inhibitory activities.
Acetylcholinesterase Inhibition Mechanisms
Certain imidazo[1,2-a]pyridine derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. A study on a series of imidazo[1,2-a]pyridine-based derivatives showed that their inhibitory activity is influenced by the nature of substituents on the heterocyclic ring. For instance, compounds bearing a biphenyl (B1667301) side chain have demonstrated notable AChE inhibition. nih.gov One such derivative with a biphenyl group and a methyl substituent on the imidazo[1,2-a]pyridine ring exhibited the most potent AChE inhibition within its series. nih.gov Molecular docking studies suggest that these inhibitors may bind to the peripheral anionic sites of the enzyme. nih.gov
Another study focusing on imidazo[1,2-a]pyridine derivatives reported compounds with moderate to good activity in in-vitro acetylcholinesterase assays. researchgate.net
Table 1: Acetylcholinesterase Inhibition by Imidazo[1,2-a]pyridine Analogues
| Compound ID | Description | IC50 (µM) | Source |
|---|---|---|---|
| 2h | Imidazo[1,2-a]pyridine with a biphenyl side chain and a methyl substituent | 79 | nih.gov |
| 7a | Imidazo[1,2-a]pyridine derivative | 55 ± 0.53 | researchgate.net |
| 7b | Imidazo[1,2-a]pyridine derivative | 73 ± 0.37 | researchgate.net |
| 7c | Imidazo[1,2-a]pyridine derivative | 51 ± 0.37 | researchgate.net |
| 7d | Imidazo[1,2-a]pyridine derivative | 73 ± 0.40 | researchgate.net |
| 7e | Imidazo[1,2-a]pyridine derivative | 48 ± 0.75 | researchgate.net |
Rab Geranylgeranyl Transferase (RGGT) Modulation
The enzyme Rab geranylgeranyl transferase (RGGT) is responsible for the post-translational modification of Rab GTPases, which are key regulators of vesicular transport. nih.gov Inhibition of RGGT is a therapeutic strategy being explored for various diseases, including cancer. nih.gov Research has identified phosphonocarboxylates with an imidazo[1,2-a]pyridine core as inhibitors of RGGT. nih.gov The inhibitory activity of these compounds is sensitive to the position of substituents on the imidazo[1,2-a]pyridine ring, with modifications at the C6 position being well-tolerated. These compounds have been shown to be micromolar inhibitors of Rab11A prenylation. nih.gov Molecular docking studies suggest that the phosphonic and carboxylic acid groups are crucial for binding to the RGGT active site. nih.gov While these studies have focused on phosphonocarboxylates, they provide a basis for the design of other imidazo[1,2-a]pyridine-based RGGT inhibitors, potentially including carboxamide analogues.
Mycobacterium tuberculosis Glutamine Synthetase Inhibition Pathways
Glutamine synthetase (GS) is an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb), making it an attractive target for the development of new anti-tuberculosis drugs. mdpi.comrsc.org A class of compounds known as 3-amino-imidazo[1,2-a]pyridines has been identified as a novel and potent inhibitor of Mtb glutamine synthetase (MtGS). nih.gov Structure-activity relationship (SAR) studies have revealed that substituents on both the pyridine (B92270) and phenyl rings of this scaffold can significantly influence inhibitory potency. mdpi.com For example, one of the most potent inhibitors identified in a series, compound 4n , demonstrated an IC50 value of 0.38 µM. nih.gov
Further investigations led to the synthesis of a library of 3-amino-imidazo[1,2-a]pyridines, with one of the most active compounds exhibiting an MtGS IC50 of 1.6 µM. nih.gov Molecular docking studies have indicated that these inhibitors bind to the ATP-binding site of the enzyme. nih.gov Additionally, imidazo[1,2-a]pyridine-3-carboxamides have been explored for their antitubercular activity, showing potent efficacy against various Mtb strains, including multi- and extended-drug-resistant strains. nih.gov
Table 2: Inhibition of Mycobacterium tuberculosis Glutamine Synthetase by Imidazo[1,2-a]pyridine Analogues
| Compound ID | Description | IC50 (µM) | Source |
|---|---|---|---|
| 4n | Functionalized 3-amino-imidazo[1,2-a]pyridine | 0.38 ± 0.02 | nih.gov |
| 27 | Cyclopentyl analogue of 3-amino-imidazo[1,2-a]pyridine | 0.38 | mdpi.com |
| 34 | n-butyl analogue of 3-amino-imidazo[1,2-a]pyridine | 0.6 | mdpi.com |
| 28 | 3-amino-imidazo[1,2-a]pyridine analogue | 4.9 | mdpi.com |
| 31 | 3-amino-imidazo[1,2-a]pyridine analogue | 1.6 | nih.gov |
| Unnamed | Potent 3-amino-imidazo[1,2-a]pyridine inhibitor | 3.0 | researchgate.netrsc.org |
Factor Xa Inhibition Dynamics
Currently, there is no publicly available research specifically linking 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide or its close analogues to the inhibition of Factor Xa, a key enzyme in the blood coagulation cascade.
Other Enzyme Targets
The versatile imidazo[1,2-a]pyridine scaffold has been explored for its inhibitory activity against various other enzymes. For instance, some derivatives have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cell growth, proliferation, and survival. Additionally, certain imidazo[1,2-a]pyridine analogues have been identified as inhibitors of Mtb pantothenate synthetase and ATP synthase, further highlighting their potential as anti-tuberculosis agents. nih.gov
Receptor-Ligand Interaction Studies
Beyond enzymatic inhibition, imidazo[1,2-a]pyridine derivatives have been studied for their interactions with various cellular receptors. One of the most well-known drugs containing this scaffold is Zolpidem, which acts as a positive allosteric modulator at the GABA-A receptor, binding selectively to the α1 subunit. wikipedia.org
More recently, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered as direct activators of the human constitutive androstane (B1237026) receptor (CAR) in nanomolar concentrations. nih.gov The CAR is a nuclear receptor that plays a significant role in hepatic functions. The ligand-binding domain of CAR is largely hydrophobic and flexible, accommodating lipophilic compounds. nih.gov These findings underscore the ability of the imidazo[1,2-a]pyridine scaffold to engage in specific interactions with receptor binding pockets, leading to modulation of their activity.
Central and Peripheral Benzodiazepine (B76468) Receptor Binding Affinities
There is no publicly available data detailing the binding affinities of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide for either central benzodiazepine receptors (CBRs) or peripheral benzodiazepine receptors (PBRs). Scientific studies that have explored the interaction of the imidazo[1,2-a]pyridine scaffold with these receptors have focused on other analogues, leaving the specific binding profile of the 3-iodo variant undetermined. nih.govmdpi.com Consequently, key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound at benzodiazepine receptor sites have not been reported.
Antimicrobial and Antifungal Modes of Action
The antimicrobial and antifungal properties of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide, including its specific molecular targets and mechanisms of action, are not described in the available scientific literature. Research into the antimicrobial effects of the imidazo[1,2-a]pyridine class of compounds has identified various mechanisms for other derivatives, but this information cannot be directly extrapolated to the 3-iodo-7-carboxamide analogue without specific experimental evidence.
Antitubercular Mechanisms (e.g., Respiratory Chain Components, Cell Wall Biosynthesis)
While several imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives have shown promise as antitubercular agents, the specific mechanism of action for 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide against Mycobacterium tuberculosis has not been elucidated in published research. nih.govnih.govnih.gov Studies on other compounds within this class have indicated that they can target components of the mycobacterial respiratory chain, such as the QcrB subunit of the cytochrome bc1 complex, thereby disrupting cellular energy production. researchgate.net However, it remains unknown if 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide shares this or any other antitubercular mechanism, such as the inhibition of cell wall biosynthesis.
Antifungal (e.g., Anticandidosic) Molecular Targets
Similarly, the molecular targets for any potential antifungal activity of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide have not been identified. Although various imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their efficacy against fungal pathogens like Candida albicans, specific data on the 3-iodo-7-carboxamide analogue is absent from the scientific record. scirp.orgscirp.orgnih.gov Therefore, its mode of action against fungi, including any anticandidosic effects, remains to be investigated.
Preclinical Evaluation and Research Tool Applications
In Vitro Efficacy Assessments in Cell-Based and Biochemical Systems
The in vitro efficacy of compounds related to 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide has been explored in various cell-based and biochemical assays to determine their potential therapeutic applications.
Bacterial and Fungal Strain Susceptibility Testing
The imidazo[1,2-a]pyridine (B132010) scaffold has been a fruitful source of antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.
In the realm of antibacterial research, imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis, including multi- and extended-drug-resistant strains. nih.govnih.gov The minimum inhibitory concentration (MIC) values for some of these agents were found to be in the low micromolar range. nih.govnih.gov Furthermore, these compounds have demonstrated remarkable selectivity for mycobacteria over other non-mycobacterial organisms. nih.govnih.gov Other studies have explored hydrazone derivatives of imidazo[1,2-a]pyridine for their antibacterial activity against Escherichia coli. tsijournals.com Additionally, 2-thiosubstituted-3-nitroimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antibacterial properties. researchgate.net Imidazo[1,2-a]pyridine-3-carboxamides have also been found to be active against Mycobacterium avium infection in vivo. nih.gov
With respect to antifungal activity, derivatives of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone have been synthesized and tested against resistant strains of Candida albicans. scirp.orgscirp.org Several of these compounds displayed significant antifungal activity, with minimum inhibitory concentrations (MICs) indicating their potential as anticandidal agents. scirp.orgscirp.org The structural modifications on the imidazo[1,2-a]pyridine core were found to influence the antifungal potency. scirp.orgscirp.org Other pyridine (B92270) carboxamide derivatives have also been investigated as potential succinate (B1194679) dehydrogenase inhibitors with antifungal activity. nih.gov
Given the broad-spectrum antimicrobial activity of the imidazo[1,2-a]pyridine scaffold, 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide is a promising candidate for susceptibility testing against a panel of clinically relevant bacterial and fungal strains.
| Derivative Class | Target Organism | Key Finding | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis | Potent activity against drug-resistant strains. | nih.govnih.gov |
| Hydrazone derivatives of Imidazo[1,2-a]pyridine | Escherichia coli | Antibacterial activity observed. | tsijournals.com |
| 2-Thiosubstituted-3-nitroimidazo[1,2-a]pyridines | Bacteria | Synthesis and evaluation of antibacterial activity. | researchgate.net |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium avium | In vivo activity demonstrated. | nih.gov |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Candida albicans | Antifungal activity against resistant strains. | scirp.orgscirp.org |
Development of Molecular Probes and Radioligands
The structure of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide, particularly the presence of an iodine atom, makes it an attractive candidate for development into molecular probes and radioligands for imaging applications.
Radiochemical Synthesis for Positron Emission Tomography (PET) Imaging
The imidazo[1,2-a]pyridine scaffold has been successfully utilized in the development of PET radioligands. For instance, 18F-labeled derivatives of 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY) have been synthesized and evaluated as agents for imaging β-amyloid plaques in Alzheimer's disease. nih.gov These radiolabeled compounds have shown moderate affinity for Aβ-aggregates and the ability to cross the blood-brain barrier in preclinical models. nih.gov The synthesis of such radioligands often involves a "one-pot" method for radiofluorination. nih.gov
While direct radiolabeling of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide with a positron-emitting isotope has not been reported, the existing methodologies for labeling related structures provide a clear path forward. The iodine atom could be replaced with a radioisotope of iodine (e.g., ¹²⁴I for PET) or serve as a precursor for radiofluorination. The development of a radiolabeled version of this compound could enable in vivo visualization and quantification of its target engagement. Other research has focused on the synthesis and evaluation of pyridyloxypyridyl indole (B1671886) carboxamides as potential PET imaging agents for serotonin (B10506) receptors. nih.gov Furthermore, a 2,5,6-trisubstituted fluorinated pyridine derivative has been developed as a radioligand for PET imaging of cannabinoid type 2 receptors. nih.gov
Fluorescent Labeling for Microscopic Localization Studies
The imidazo[1,2-a]pyridine core is known to exhibit fluorescent properties. nih.gov This intrinsic fluorescence can be modulated by the introduction of different substituents. For example, the substitution of a proton with groups like hydroxymethyl can enhance the fluorescence intensity. nih.gov This suggests that 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide may possess inherent fluorescent properties that could be exploited for microscopic localization studies.
Furthermore, the imidazo[1,2-a]pyridine scaffold can be functionalized with fluorescent dyes to create probes for specific biological targets. An imidazo[1,2-a]pyridine-functionalized xanthene has been developed as a fluorescent probe for the detection of mercury ions (Hg²⁺) and has been successfully applied in cell imaging. rsc.org This demonstrates the versatility of the scaffold in the design of fluorescent probes. By attaching a suitable fluorophore to the 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide molecule, it would be possible to create a tool for visualizing its distribution within cells and tissues, providing valuable information about its mechanism of action and subcellular targets.
Applications in Preclinical Imaging Research
Radioiodinated derivatives of imidazo[1,2-a]pyridine have already found application in preclinical imaging research, particularly in the field of neurodegenerative diseases. For example, radioiodinated IMPY derivatives have been used for single-photon emission computed tomography (SPECT) imaging of β-amyloid plaques in mouse models of Alzheimer's disease. nih.govresearchgate.net These studies have demonstrated the ability of these probes to specifically bind to amyloid plaques and provide a non-invasive method for their detection. researchgate.net
Given the structural similarity and the presence of an iodine atom, a radiolabeled version of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide could potentially be used in similar preclinical imaging studies. If this compound is found to bind to a specific biological target with high affinity and selectivity, its radiolabeled counterpart could be a valuable tool for in vivo target validation, pharmacokinetic studies, and for assessing the efficacy of therapeutic interventions in animal models of disease. The development of such imaging agents based on the 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide structure could significantly contribute to our understanding of various pathological processes and aid in the development of new diagnostic and therapeutic strategies.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. For 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide, DFT calculations can provide a detailed understanding of its three-dimensional structure and the distribution of electrons within the molecule. nih.gov These calculations are crucial for predicting the molecule's stability, reactivity, and the nature of its intermolecular interactions.
Studies on related imidazo[1,2-a]pyridine (B132010) derivatives have utilized quantum chemical calculations to understand the underlying mechanisms of their synthesis. nih.govresearchgate.net For instance, such calculations can help to determine whether a particular reaction pathway is favored over another by comparing the activation energies of the transition states. nih.gov In the context of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide, DFT could be employed to rationalize its synthesis and predict its reactivity in various chemical environments. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's potential as an electron donor or acceptor, which is critical for understanding its interactions with biological macromolecules.
Table 1: Illustrative Data from DFT Calculations for 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons in a reaction. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons in a reaction. |
| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 3.5 D | Provides information about the polarity of the molecule. |
Note: The values in this table are hypothetical and for illustrative purposes only.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov For 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide, molecular docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Numerous studies have demonstrated the utility of molecular docking for various imidazo[1,2-a]pyridine derivatives, including those with a carboxamide moiety at the 3-position, in identifying their binding modes within the active sites of enzymes such as pantothenate synthetase, which is a target in Mycobacterium tuberculosis. openpharmaceuticalsciencesjournal.comresearchgate.netnih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that are crucial for biological activity. openpharmaceuticalsciencesjournal.comresearchgate.net
Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability and dynamics of the predicted ligand-target complex over time. openpharmaceuticalsciencesjournal.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. openpharmaceuticalsciencesjournal.com For 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide, MD simulations could be used to confirm the stability of its binding mode within a target protein's active site and to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. The stability of the complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. openpharmaceuticalsciencesjournal.com
Table 2: Illustrative Molecular Docking and MD Simulation Results for 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide with a Hypothetical Kinase Target
| Parameter | Result | Interpretation |
| Docking Score | -9.5 kcal/mol | Indicates a strong predicted binding affinity. |
| Key Interacting Residues | LYS78, GLU95, LEU150 | Highlights the specific amino acids involved in binding. |
| RMSD of Protein-Ligand Complex | < 2.0 Å | Suggests that the complex is stable over the simulation time. |
| Binding Free Energy (MM/GBSA) | -50.2 kcal/mol | Provides a more quantitative estimate of the binding affinity. |
Note: The values in this table are hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the imidazo[1,2-a]pyridine scaffold, 3D-QSAR models have been developed to understand the structural requirements for antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net These models can predict the activity of novel compounds based on their structural features.
In the case of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide and its analogues, a QSAR study would involve compiling a dataset of compounds with varying substituents and their corresponding biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a predictive model. The resulting QSAR model could then be used to guide the design of new derivatives of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide with potentially improved activity.
Table 3: Illustrative Descriptors Used in a QSAR Model for Imidazo[1,2-a]pyridine Analogues
| Descriptor | Type | Correlation with Activity |
| LogP | Hydrophobic | Positive |
| Molecular Weight | Steric | Negative |
| Dipole Moment | Electronic | Positive |
| Number of Hydrogen Bond Donors | Electronic | Negative |
Note: The information in this table is hypothetical and for illustrative purposes only.
Chemoinformatics and Virtual Screening Strategies
Chemoinformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. Virtual screening is a key chemoinformatics technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. e3s-conferences.org
For the imidazo[1,2-a]pyridine scaffold, collaborative virtual screening efforts have been successful in identifying and expanding hit series for diseases like visceral leishmaniasis. nih.govresearchgate.net These approaches often involve ligand-based similarity screening, where new compounds are identified based on their structural similarity to known active molecules. nih.gov In the context of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide, if it were identified as a hit compound, virtual screening could be employed to explore large chemical databases for commercially available or synthetically accessible analogues with potentially improved properties. This strategy can rapidly expand the structure-activity relationship knowledge around the core scaffold and lead to the identification of more potent and drug-like candidates. nih.gov
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Methodologies for Diversification
The future development of therapeutics based on the 3-iodoimidazo[1,2-a]pyridine-7-carboxamide scaffold hinges on the ability to generate a wide array of analogues for structure-activity relationship (SAR) studies. Modern synthetic strategies are pivotal for achieving this chemical diversity efficiently.
Multi-component reactions (MCRs), such as the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), offer a highly effective and atom-economical approach to construct the core imidazo[1,2-a]pyridine (B132010) ring system. nih.govmdpi.com This one-pot reaction, which condenses an aminopyridine, an aldehyde, and an isocyanide, allows for structural variations at multiple positions of the scaffold. nih.gov Future research could focus on adapting and optimizing MCRs for the direct synthesis of highly functionalized 7-carboxamide derivatives, potentially streamlining the synthetic process.
Furthermore, the pre-existing iodo- and carboxamide groups on the target molecule are prime sites for diversification. The iodine atom at the C3 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions would enable the introduction of a vast range of aryl, heteroaryl, alkynyl, and amino substituents, respectively. The carboxamide at the C7 position can also be modified. For instance, palladium-catalyzed aminocarbonylation of iodoimidazo[1,2-a]pyridines has been successfully used to introduce carboxamide moieties, a methodology that could be reversed or adapted to create different amide derivatives from a 7-carboxylic acid precursor. nih.gov
Future synthetic explorations will likely focus on developing more sustainable and efficient methods, including C-H activation, photocatalytic reactions, and flow chemistry approaches to modify the imidazo[1,2-a]pyridine core. nih.gov
Identification of Undiscovered Biological Targets and Pathways
The imidazo[1,2-a]pyridine scaffold is known to interact with a wide range of biological targets, suggesting that 3-iodoimidazo[1,2-a]pyridine-7-carboxamide derivatives could have therapeutic potential across various diseases.
A significant area of research for imidazo[1,2-a]pyridine amides (IPAs) has been in the field of infectious diseases, particularly tuberculosis. rsc.org Certain IPAs, such as the clinical candidate Telacebec (Q203), target the QcrB subunit of the cytochrome bc1 complex, which is essential for mycobacterial energy metabolism. rsc.orgnih.gov Given this precedent, a key future direction would be to screen a library of 3-iodoimidazo[1,2-a]pyridine-7-carboxamide derivatives for activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov
In oncology, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various key signaling pathways. Research has shown that compounds with this scaffold can inhibit the Wnt/β-catenin signaling pathway, which is often deregulated in cancer. nih.gov Other identified targets include vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. wikipedia.org More recently, imidazo[1,2-a]pyridines have been developed as covalent inhibitors of the KRAS G12C mutant, a critical driver in many intractable cancers. rsc.org Additionally, some derivatives have shown anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. nih.gov Future research should therefore involve broad-based screening of 3-iodoimidazo[1,2-a]pyridine-7-carboxamide analogues against a panel of cancer cell lines and key oncogenic targets.
Rational Design for Enhanced Potency, Selectivity, and Metabolic Stability
Rational drug design, aided by computational modeling, will be crucial in optimizing the therapeutic potential of 3-iodoimidazo[1,2-a]pyridine-7-carboxamide derivatives. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to identify which chemical modifications lead to improved biological activity and drug-like properties.
For antitubercular agents, SAR studies have indicated that the nature of the carboxamide linker and the substituents on the imidazo[1,2-a]pyridine core are critical for potency. nih.gov By systematically modifying the groups introduced at the 3-position (via cross-coupling) and varying the amine component of the 7-carboxamide, researchers can build a comprehensive SAR profile. This will help in designing molecules with enhanced potency against target pathogens and improved selectivity over human enzymes, thereby reducing potential toxicity.
Improving metabolic stability is another key aspect of drug design. Preliminary ADME (absorption, distribution, metabolism, and excretion) studies on related imidazo[1,2-a]pyridinecarboxamides have shown favorable pharmacokinetic properties. nih.gov Future work on 3-iodoimidazo[1,2-a]pyridine-7-carboxamide derivatives should include early-stage metabolic profiling using, for example, human liver microsomes. rsc.org This data can guide the design of new analogues with increased stability and better in vivo efficacy. For instance, introducing fluorine atoms or other metabolically robust groups at strategic positions can block sites of oxidative metabolism.
Application in Developing Chemical Biology Tools and Probes
The inherent chemical features of 3-iodoimidazo[1,2-a]pyridine-7-carboxamide make it an attractive scaffold for the development of chemical biology tools. These tools are invaluable for studying biological processes and validating drug targets.
The presence of the iodine atom is a significant advantage. It can be readily replaced with a radioactive isotope, such as ¹²⁵I, to create radioligands for use in binding assays and in vivo imaging techniques like autoradiography. Alternatively, the iodo-group can serve as a handle for the attachment of fluorescent dyes or biotin (B1667282) tags via cross-coupling reactions. Such fluorescent or affinity probes would enable researchers to visualize the subcellular localization of the compound's biological target or to isolate the target protein from cell lysates for identification.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-iodoimidazo[1,2-a]pyridine-7-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves functionalization of the imidazo[1,2-a]pyridine core. Key steps include:
- Iodination : Electrophilic substitution at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
- Carboxamide Introduction : Hydrolysis of a methyl ester (e.g., via NaOH/EtOH) followed by coupling with amines using EDCI/HOBt .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for iodination), and catalyst selection (e.g., Pd for cross-coupling) .
Q. Which spectroscopic techniques are most effective for characterizing 3-iodoimidazo[1,2-a]pyridine-7-carboxamide?
- Methodological Answer :
- NMR : H and C NMR identify substitution patterns (e.g., iodination shifts at C3: δ 120–130 ppm for C) and carboxamide NH protons (δ 6.5–7.5 ppm) .
- IR : Confirms carboxamide C=O stretch (~1680 cm) and N-H bends (~3300 cm) .
- Mass Spectrometry : HRMS validates molecular weight (expected [M+H]: ~316 g/mol) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to screen against kinases like JAK2 or EGFR, leveraging structural similarities to imidazopyridine inhibitors .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) due to halogen-enhanced membrane disruption .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number (e.g., HeLa vs. HEK293) and solvent (DMSO concentration ≤0.1%) to minimize variability .
- SAR Analysis : Compare with analogs (e.g., 7-trifluoromethyl or 7-chloro derivatives) to isolate the iodo-carboxamide moiety’s role in activity .
Q. What strategies optimize solubility and stability for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use cyclodextrin complexes or PEG-400/water mixtures (tested via shake-flask method) to enhance aqueous solubility .
- pH Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify pH-sensitive groups (e.g., carboxamide hydrolysis above pH 8) .
Q. How does the iodine atom at position 3 influence electronic properties and reactivity?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., Gaussian 09) show iodine’s electron-withdrawing effect increases electrophilicity at C2/C5, facilitating Suzuki-Miyaura cross-coupling .
- X-ray Crystallography : Reveals steric effects (iodine’s van der Waals radius: 1.98 Å) on crystal packing and intermolecular interactions .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
